molecular formula C10H11NO B13534693 1-(2-Isocyanatoethyl)-3-methylbenzene CAS No. 933674-73-8

1-(2-Isocyanatoethyl)-3-methylbenzene

Cat. No.: B13534693
CAS No.: 933674-73-8
M. Wt: 161.20 g/mol
InChI Key: MLBLGIVXEJZSRQ-UHFFFAOYSA-N
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Description

1-(2-Isocyanatoethyl)-3-methylbenzene is an aromatic isocyanate compound supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications. Aromatic isocyanates are key building blocks in materials science, primarily serving as reactants in the synthesis of polyurethanes and epoxy resins. In polymer research, the isocyanate group (-N=C=O) readily reacts with compounds containing hydroxyl groups to form urethane linkages, enabling the creation of polymers with tailored properties for coatings, adhesives, and elastomers. Furthermore, in advanced material design, such compounds can be integrated into microencapsulated hardener systems for epoxy resins, facilitating the development of stable one-pack compositions that cure upon the application of heat or pressure . Its structure, featuring an aromatic ring, typically contributes to the enhanced mechanical strength and thermal stability of the resulting polymers. Researchers value this reagent for exploring new macromolecular architectures and cross-linked networks. As with all isocyanates, safe handling is imperative. It is a potential sensitizer and may be harmful if inhaled or absorbed through the skin. Appropriate engineering controls and personal protective equipment (PPE), including gloves and respiratory protection, are essential. Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

CAS No.

933674-73-8

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-(2-isocyanatoethyl)-3-methylbenzene

InChI

InChI=1S/C10H11NO/c1-9-3-2-4-10(7-9)5-6-11-8-12/h2-4,7H,5-6H2,1H3

InChI Key

MLBLGIVXEJZSRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCN=C=O

Origin of Product

United States

Preparation Methods

Overview

The most traditional and industrially prevalent method involves the transformation of primary amines into isocyanates using phosgene (COCl₂). This route is characterized by high yields (often exceeding 90%) and straightforward purification processes.

Reaction Scheme

  • Starting from 2-methylbenzyl alcohol, the alcohol is first converted to the corresponding amine or directly to an amine derivative.
  • The primary amine reacts with phosgene at elevated temperatures to form the isocyanate.

Reaction Conditions and Procedure

  • The primary amine, such as 2-methylbenzylamine, is reacted with phosgene in the presence of a base like triethylamine (NEt₃) to neutralize the generated HCl.
  • The reaction typically occurs at room temperature or slightly elevated temperatures to optimize conversion.
  • The process involves careful handling due to the toxicity of phosgene, requiring specialized equipment and safety protocols.

Data Table: Classical Phosgene Method

Parameter Details
Reagents 2-methylbenzylamine, phosgene, triethylamine
Temperature Room temperature to 50°C
Yield >90%
By-products Ureas (eliminated by distillation or recrystallization)
Safety considerations Toxicity of phosgene, requires specialized handling

Advantages & Limitations

Advantages Limitations
High yield Toxicity and handling hazards of phosgene
Well-established industrial process Environmental concerns and regulatory restrictions

Alternative Route: Use of Triphosgene or Diphosgene

Overview

Triphosgene and diphosgene are safer phosgene equivalents that decompose to release phosgene under reaction conditions, allowing a safer and more controlled synthesis.

Reaction Scheme

  • Similar to the phosgene route but with triphosgene or diphosgene as the phosgene source.
  • The process involves the reaction of the amine with triphosgene in the presence of a base, often in an inert solvent like dichloromethane.

Reaction Conditions and Procedure

  • The amine is dissolved in dichloromethane.
  • Triphosgene is added slowly at low temperature (0°C to room temperature).
  • The mixture is stirred until completion, monitored by TLC or other analytical methods.

Data Table: Triphosgene/Diphosgene Method

Parameter Details
Reagents 2-methylbenzylamine, triphosgene/diphosgene, base (NEt₃)
Temperature 0°C to room temperature
Yield Typically >90%
Safety considerations Less toxic than phosgene but still hazardous

Synthesis via Isocyanate Formation from Alcohols

Overview

An alternative approach involves converting the alcohol precursor directly into the isocyanate via intermediate steps, often utilizing carbamoyl chlorides or carbamates.

Reaction Scheme

  • The alcohol (2-methylbenzyl alcohol) is first transformed into a carbamate or chlorinated derivative.
  • The carbamate or chlorinated compound reacts with a dehydrating agent or is treated with phosgene derivatives to form the isocyanate.

Reaction Conditions and Procedure

  • The alcohol is reacted with phosgene or triphosgene in the presence of a base.
  • Alternatively, carbamates are treated with triphosgene at low temperature to generate the isocyanate.

Data Table: Alcohol to Isocyanate Route

Parameter Details
Reagents 2-methylbenzyl alcohol, triphosgene, base
Temperature 0°C to room temperature
Yield Variable, often moderate to high
Notes Requires prior alcohol conversion step

Modern Methods: Catalytic and Green Chemistry Approaches

Overview

Recent advances focus on environmentally friendly and catalytic methods, such as using carbamate precursors or employing safer reagents.

Example

  • Use of di-tert-butyltri-carbonate for converting primary amines into isocyanates rapidly and with high efficiency at room temperature, releasing CO₂ and tert-butanol as by-products.

Reaction Scheme

  • Primary amines are reacted with di-tert-butyltri-carbonate under mild conditions, producing isocyanates.

Data Table: Green Chemistry Method

Parameter Details
Reagents Di-tert-butyltri-carbonate, primary amines
Temperature Room temperature
Reaction Time Less than 5 minutes
Advantages Environmentally friendly, rapid, high yield

Summary Table of Preparation Methods

Method Reagents Conditions Yield Remarks
Classical phosgene route Phosgene, amine Elevated temperature, hazardous >90% Widely used industrial process
Triphosgene/diphosgene route Triphosgene/diphosgene, amine 0°C to room temperature >90% Safer alternative to phosgene
Alcohol to isocyanate conversion Alcohol, triphosgene, base 0°C to room temperature Moderate to high Requires prior alcohol conversion
Green chemistry with di-tert-butyltri-carbonate Primary amines Room temperature, rapid Very high Environmentally friendly, rapid process

Final Remarks

The choice of synthesis route depends on factors such as safety, yield, environmental impact, and available starting materials. The classical phosgene method remains dominant in industrial settings, while newer, greener methods are gaining traction in research and specialty applications.

Sources:

  • Vulcanchem product documentation and synthesis overview.
  • Polymer Chemistry literature on isocyanate synthesis.
  • Recent advances in green chemistry for isocyanate production from peer-reviewed journals.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Isocyanatoethyl)-3-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Alcohols and Amines: These reagents react with the isocyanate group under mild conditions to form urethanes and ureas.

    Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reaction rates.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2-Isocyanatoethyl)-3-methylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as hydroxyl and amino groups, leading to the formation of urethane and urea linkages. These reactions are fundamental in the formation of polyurethanes and other polymeric materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Reactivity and Electronic Effects

  • Isocyanate vs. Isothiocyanate : The target compound’s isocyanate group (-NCO) is more electrophilic than the isothiocyanate (-NCS) group in 1-chloro-3-isothiocyanato-2-methylbenzene (). This difference leads to higher reactivity in nucleophilic additions (e.g., with amines or alcohols) for the former, while the latter exhibits thiol-specific reactivity .
  • Substituent Position : The meta-methyl group in 1-(2-Isocyanatoethyl)-3-methylbenzene induces steric hindrance and moderate electron-donating effects, contrasting with para-substituted analogs like 1-(2-fluoropropyl)-4-methylbenzene (), where electronic effects dominate reactivity .

Spectroscopic and Physical Properties

  • Boiling Points : Aliphatic isocyanates like 1-isocyanato-3-methylbutane (CAS 1611-65-0) have lower boiling points (~120°C) compared to aromatic analogs (>200°C) due to reduced π-π interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2-Isocyanatoethyl)-3-methylbenzene with high purity?

  • Methodological Answer : The compound can be synthesized via the reaction of 3-methylphenethylamine with phosgene (COCl₂) under inert conditions (e.g., nitrogen atmosphere) at low temperatures (0–5°C) to minimize decomposition . Purification involves fractional distillation or column chromatography using non-polar solvents (e.g., hexane/ethyl acetate) to achieve >98% purity. Key challenges include controlling exothermic reactions and avoiding moisture, which can hydrolyze the isocyanate group to urea derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The methyl group on the benzene ring appears as a singlet at δ ~2.3 ppm (¹H) and δ ~21 ppm (¹³C). The isocyanate group does not directly contribute to proton signals but influences nearby ethylene protons (δ ~3.5–4.0 ppm) .
  • IR Spectroscopy : The isocyanate (-NCO) stretch is observed at ~2250–2270 cm⁻¹, a key diagnostic peak .
  • Mass Spectrometry : The molecular ion peak (M⁺) should correspond to the molecular formula C₁₀H₁₁NO (m/z = 161.21) with fragmentation patterns showing loss of the isocyanate group (m/z = 117) .

Q. How does the reactivity of this compound compare to structurally similar aromatic isocyanates?

  • Methodological Answer : Compared to 2-chloro-1-isocyanato-3-(trifluoromethyl)benzene , the methyl and ethyl groups in this compound reduce electrophilicity at the isocyanate group, slowing reactions with nucleophiles like amines. Reactivity can be quantified via kinetic studies in polar aprotic solvents (e.g., DMF) using stopped-flow techniques.

Advanced Research Questions

Q. What mechanistic pathways govern the reaction of this compound with primary amines?

  • Methodological Answer : The isocyanate group undergoes nucleophilic addition with amines to form urea derivatives. The reaction follows second-order kinetics, with rate constants dependent on solvent polarity (e.g., higher rates in acetonitrile vs. toluene). Density Functional Theory (DFT) calculations can model transition states, revealing steric effects from the ethyl group that hinder approach angles of bulkier amines .

Q. How does thermal stability vary between this compound and its halogenated analogs?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at ~150°C, compared to ~130°C for brominated analogs (e.g., 1-(2-bromoethyl)-3-methylbenzene) due to weaker C-Br bonds . Stability is enhanced by electron-donating methyl groups, which reduce susceptibility to radical degradation pathways.

Q. Can this compound serve as a crosslinker in polyurethane synthesis?

  • Methodological Answer : Yes. When reacted with polyols (e.g., polyethylene glycol), it forms urethane linkages, confirmed by FT-IR loss of the -NCO peak. Crosslink density, measured via swelling experiments in toluene, correlates with molar ratios of isocyanate to hydroxyl groups. Optimal mechanical properties (e.g., tensile strength) are achieved at a 1:1.2 (NCO:OH) ratio .

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